tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It is also known by other names such as 1221492-48-3, SCHEMBL4202607, AT21978, and 1-BOC-4-(3-OXOPROPYL)PIPERAZINE .
Synthesis Analysis
The synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate and its derivatives has been reported in several studies . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate has been analyzed using various techniques . The InChI code for this compound is InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h10H,4-9H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate has a molecular weight of 242.31 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 and a topological polar surface area of 49.8 Ų .Scientific Research Applications
Application 1: Synthesis of Biologically Active Natural Products
- Summary of the Application : The compound “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application or Experimental Procedures : The synthesis utilizes simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
- Results or Outcomes : The newly synthesized compounds were characterized by spectral data .
Application 2: Synthesis of Novel Organic Compounds
- Summary of the Application : Derivatives of N-Boc piperazine, such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate”, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application or Experimental Procedures : These derived compounds have shown a wide spectrum of biological activities. The incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Future Directions
The future directions for tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate could involve further exploration of its potential uses in the synthesis of novel organic compounds and investigation of its biological activities . Additionally, more research could be conducted to understand its safety profile and potential hazards .
properties
IUPAC Name |
tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSUGFWKJSGGAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
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